molecular formula C9H6BrNO3 B13922716 7-Bromo-3-oxoisoindoline-5-carboxylic acid

7-Bromo-3-oxoisoindoline-5-carboxylic acid

Katalognummer: B13922716
Molekulargewicht: 256.05 g/mol
InChI-Schlüssel: OJCLWMXNHMOHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Bromo-3-oxoisoindoline-5-carboxylic acid typically involves the bromination of isoindoline derivatives. One common method includes the reaction of 3-oxoisoindoline-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demand for the compound in various research and industrial applications.

Analyse Chemischer Reaktionen

7-Bromo-3-oxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: The compound can be reduced to form 3-oxoisoindoline-5-carboxylic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions typically produce the corresponding reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-oxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-3-oxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-3-oxoisoindoline-5-carboxylic acid can be compared with other similar compounds, such as:

    3-Oxoisoindoline-5-carboxylic acid: Lacks the bromine atom and may have different reactivity and biological activities.

    7-Chloro-3-oxoisoindoline-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical and biological properties.

    7-Iodo-3-oxoisoindoline-5-carboxylic acid:

The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H6BrNO3

Molekulargewicht

256.05 g/mol

IUPAC-Name

7-bromo-3-oxo-1,2-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-2-4(9(13)14)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12)(H,13,14)

InChI-Schlüssel

OJCLWMXNHMOHOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2Br)C(=O)O)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.